molecular formula C19H22N4O3S B2511688 5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide CAS No. 2034421-31-1

5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide

Cat. No.: B2511688
CAS No.: 2034421-31-1
M. Wt: 386.47
InChI Key: DJHBVKUKROGMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidinone core (5-oxo-pyrrolidine) substituted with a phenyl group at the 1-position and a carboxamide linkage at the 3-position. The carboxamide nitrogen is connected to a methyl group attached to a 1,2,4-oxadiazole ring, which is further substituted at the 3-position with a thian-4-yl (tetrahydrothiopyran-4-yl) group.

Properties

IUPAC Name

5-oxo-1-phenyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c24-17-10-14(12-23(17)15-4-2-1-3-5-15)19(25)20-11-16-21-18(22-26-16)13-6-8-27-9-7-13/h1-5,13-14H,6-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHBVKUKROGMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the oxadiazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

Chemical Characteristics

Molecular Formula: C19H22N4O3S
CAS Number: 2034421-31-1
Molecular Weight: 378.47 g/mol

The compound features a pyrrolidine core linked to an oxadiazole moiety, which is known for its biological activity. The thian group contributes to the compound's unique properties, enhancing its potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of 5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising antimicrobial properties. The incorporation of the thian group may enhance the bioactivity against various bacterial strains. For example, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

Anticancer Potential

Research has highlighted the anticancer properties of oxadiazole derivatives. The compound's ability to inhibit cancer cell proliferation has been investigated, with some studies indicating significant cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) . The mechanism often involves apoptosis induction through mitochondrial pathways.

Anti-inflammatory Effects

The thian and oxadiazole groups present in the compound may contribute to anti-inflammatory activities. Compounds with similar scaffolds have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . These properties make them potential candidates for treating inflammatory diseases.

Case Studies and Research Findings

  • Antibacterial Evaluation : A study synthesized various oxadiazole derivatives, including those related to 5-oxo compounds. They were tested against multiple bacterial strains using disc diffusion methods, revealing that some derivatives exhibited strong antibacterial activity .
  • Anticancer Studies : In vitro studies demonstrated that certain derivatives of oxadiazole showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
  • Molecular Docking Studies : Computational studies have indicated favorable interactions between the synthesized compounds and target proteins involved in disease pathways, suggesting a rational basis for their biological activities .

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analysis

Heterocyclic Modifications :

  • Oxadiazole vs. Thiadiazole : The target compound’s 1,2,4-oxadiazole () offers greater metabolic stability compared to thiadiazole analogs (), which may be prone to oxidative degradation due to sulfur content .
  • Thian-4-yl vs. Thiophene/CF₃ : The thian-4-yl group (a saturated thiopyran) in the target compound provides conformational flexibility and moderate lipophilicity, contrasting with the aromatic thiophene () or electron-withdrawing CF₃ group () .

Substituent Effects: Aryl Groups: Fluorophenyl () and methoxyphenyl () substituents enhance bioavailability via altered π-stacking and hydrogen bonding, whereas the target’s simple phenyl group prioritizes steric simplicity. Pyridine-containing analogs () improve aqueous solubility but may introduce toxicity risks .

Biological Implications: Analogs with trifluoromethyl () or thioether () groups are often explored as kinase inhibitors due to their ability to occupy hydrophobic pockets. The target’s thian-4-yl group may similarly target allosteric binding sites in enzymes . Pyrrolidinone-based carboxamides (all compounds) are common in CNS drug design, leveraging their conformational rigidity and hydrogen-bonding capacity .

Research Findings and Trends

  • Synthetic Accessibility : Oxadiazole-containing compounds (e.g., ) are often synthesized via cyclization reactions, while thiadiazoles () require sulfur incorporation under controlled conditions .
  • Stability: Oxadiazoles generally exhibit higher thermal and enzymatic stability than thiadiazoles, as noted in crystallographic studies using SHELX-refined structures () .
  • Pharmacokinetics : Pyridine and fluorophenyl analogs () show improved blood-brain barrier penetration in preclinical models compared to bulkier derivatives () .

Biological Activity

The compound 5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide is a novel heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound consists of several key structural components:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring.
  • Oxadiazole ring : A five-membered heterocyclic ring known for its diverse biological activities.
  • Thian group : A sulfur-containing moiety that may enhance the compound's reactivity and binding affinity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit a wide range of biological activities, including:

  • Anticancer properties : Many derivatives have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory effects : Some derivatives inhibit pathways involved in inflammation.
  • Antimicrobial activity : Compounds have been reported to possess antibacterial and antifungal properties.

The mechanism of action of this compound likely involves:

  • Enzyme inhibition : The oxadiazole moiety may interact with specific enzymes or receptors, modulating their activity.
  • Cell cycle interference : Some studies suggest that oxadiazole derivatives can disrupt cell cycle progression in cancer cells.
  • Reactive oxygen species (ROS) generation : Certain derivatives induce oxidative stress in target cells, leading to apoptosis.

Anticancer Activity

A study demonstrated that a related oxadiazole derivative exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 2.76 to 9.27 µM across different tumor types. The compound was particularly effective against ovarian and renal cancer cell lines .

Anti-inflammatory Effects

In another study focusing on the anti-inflammatory potential of oxadiazole derivatives, compounds were shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests a possible application in treating inflammatory diseases .

Antimicrobial Properties

Research indicated that similar compounds displayed antibacterial activity against Gram-positive and Gram-negative bacteria. The thian group was hypothesized to enhance the binding affinity to bacterial targets .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell Line/OrganismIC50 (µM)Reference
Oxadiazole AAnticancerHeLa5.0
Oxadiazole BAnti-inflammatoryRAW 264.7 (macrophages)10.0
Oxadiazole CAntimicrobialE. coli15.0

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide?

Methodological Answer:

  • Multi-step synthesis : The compound is synthesized via sequential reactions: (i) formation of the pyrrolidine-3-carboxamide core, (ii) coupling with a thian-4-yl-oxadiazole moiety. Key intermediates include 5-oxo-1-phenylpyrrolidine-3-carboxylic acid and pre-synthesized 3-(thian-4-yl)-1,2,4-oxadiazole derivatives .
  • Critical parameters :
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency .
    • Temperature : Amide bond formation typically requires 0–5°C (to minimize side reactions), followed by gradual warming to room temperature .
    • Catalysts : Carbodiimide-based reagents (e.g., EDC, DCC) with HOBt as an additive improve yields .

Basic: How is structural characterization of this compound performed, and what analytical techniques are most reliable?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks for pyrrolidine protons (δ 2.5–3.5 ppm), oxadiazole carbons (δ 155–165 ppm), and thian-4-yl protons (δ 1.8–2.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the crowded aromatic and heterocyclic regions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 438.18 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and confirms the oxadiazole-thianyl spatial orientation .

Advanced: How can contradictory biological activity data for this compound be resolved across different studies?

Methodological Answer:

  • Standardized assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. ATP-based viability assays) .
  • Solubility optimization : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to account for species-specific metabolism discrepancies .
  • Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and report IC50 values with 95% confidence intervals .

Advanced: What computational strategies are used to predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular docking :
    • Software : AutoDock Vina or Schrödinger Suite for docking into target pockets (e.g., kinases, GPCRs) .
    • Ligand preparation : Generate 3D conformers with OpenBabel, accounting for oxadiazole and thianyl flexibility .
  • Molecular Dynamics (MD) Simulations :
    • Force fields : AMBER or CHARMM to simulate ligand-receptor interactions over 100-ns trajectories .
    • Binding free energy : Calculate ΔG using MM-PBSA/GBSA methods .
  • QSAR modeling : Corrogate substituent effects (e.g., thianyl vs. phenyl) on activity using CoMFA/CoMSIA .

Advanced: How do structural modifications (e.g., oxadiazole substitution) impact the compound’s pharmacokinetic profile?

Methodological Answer:

  • Lipophilicity adjustments :
    • Introduce electron-withdrawing groups (e.g., -CF3) on oxadiazole to enhance metabolic stability .
    • Replace thian-4-yl with piperidine to improve aqueous solubility (clogP reduction by ~0.5 units) .
  • Permeability assays : Use Caco-2 monolayers to assess intestinal absorption; Papp >1 × 10⁻⁶ cm/s indicates favorable bioavailability .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

Basic: What in vitro assays are recommended for evaluating this compound’s antimicrobial potential?

Methodological Answer:

  • Bacterial strains : Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) .
  • Broth microdilution : Determine MIC values in Mueller-Hinton broth (ISO 20776-1:2019) .
  • Biofilm disruption : Use crystal violet staining to quantify biofilm biomass reduction .
  • Resistance profiling : Combine with β-lactam antibiotics to assess synergy (checkerboard assay) .

Advanced: How can researchers address low yields during the final coupling step of the synthesis?

Methodological Answer:

  • Reagent optimization : Switch from DCC to EDCI/HOBt to reduce racemization .
  • Microwave-assisted synthesis : Apply 50 W, 80°C for 30 min to accelerate reaction kinetics .
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product from unreacted starting materials .
  • Mechanistic studies : Monitor reaction progress via LC-MS to identify intermediates and side products .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods for weighing and solvent evaporation .
  • Storage : Keep in airtight containers at –20°C under inert gas (N2/Ar) to prevent hydrolysis .
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: What strategies are employed to elucidate the compound’s mechanism of action in cancer models?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) post-treatment .
  • Proteomics : SILAC labeling to quantify changes in kinase activity (e.g., AKT, ERK) .
  • In vivo imaging : Use fluorescently tagged analogs (e.g., Cy5-conjugated) for tumor uptake studies in xenograft models .
  • Target deconvolution : Combine affinity chromatography with mass spectrometry to identify binding partners .

Advanced: How can researchers validate conflicting computational predictions about the compound’s metabolic pathways?

Methodological Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-HRMS to identify phase I metabolites .
  • CYP phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint involved enzymes .
  • Stable isotope tracing : Synthesize 13C-labeled analogs to track metabolic fate via NMR .
  • Cross-species comparison : Compare metabolite profiles in mouse, rat, and human hepatocytes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.